

# 3-cis-Hydroxyglibenclamide CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-cis-Hydroxyglibenclamide**

Cat. No.: **B600857**

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## An In-depth Technical Guide to 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-cis-Hydroxyglibenclamide**, a pharmacologically active metabolite of the second-generation sulfonylurea, glibenclamide (also known as glyburide). This document details its chemical identity, physicochemical properties, and its role in the metabolic pathway of its parent drug. Furthermore, it elucidates the mechanism of action related to insulin secretion and provides detailed experimental protocols for its study. This guide is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development focused on diabetes and metabolic diseases.

### Chemical Identity and Properties

**3-cis-Hydroxyglibenclamide** is a major active metabolite of glibenclamide, formed through hepatic metabolism. It retains significant hypoglycemic activity, contributing to the overall therapeutic effect and the long duration of action of glibenclamide.

CAS Number: 23074-02-4[1][2][3][4]

Synonyms:

- cis-3-Hydroxyglyburide[1][4][5]
- 3-cis-Hydroxycyclohexyl glyburide[1][5]
- rel-5-Chloro-N-[2-[4-[[[[[1R,3S)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[3]

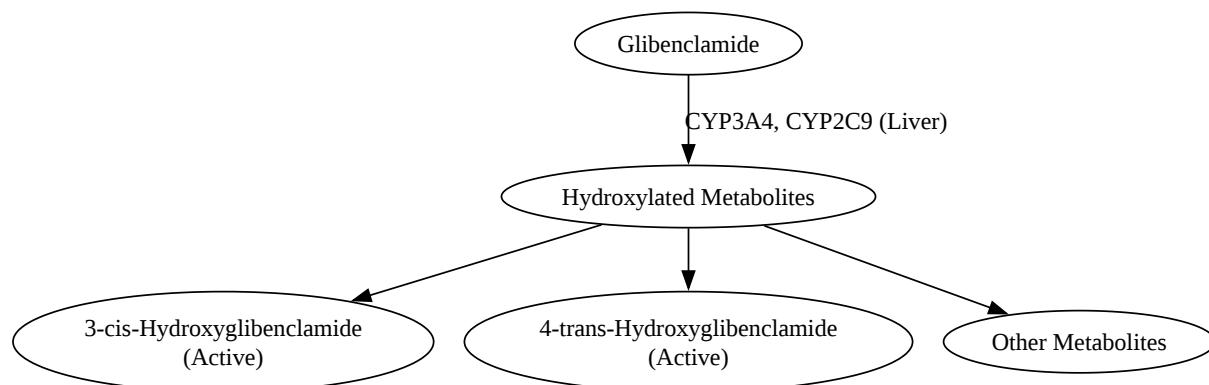
## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-cis-Hydroxyglibenclamide**.

Property	Value	Source(s)
Molecular Formula	C <sub>23</sub> H <sub>28</sub> ClN <sub>3</sub> O <sub>6</sub> S	[1][2][3][5]
Molecular Weight	510.00 g/mol	[1][2][5]
Appearance	White to off-white powder	[1]
Melting Point	191-193°C	[1]
Solubility	Slightly soluble in DMSO and methanol	[1]
Storage	Store at -20°C, protect from light and moisture. Stable for at least 2 years under these conditions.	[1]

## Metabolism of Glibenclamide

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The hydroxylation of the cyclohexyl ring is a major metabolic pathway, leading to the formation of active metabolites, including **3-cis-Hydroxyglibenclamide**.



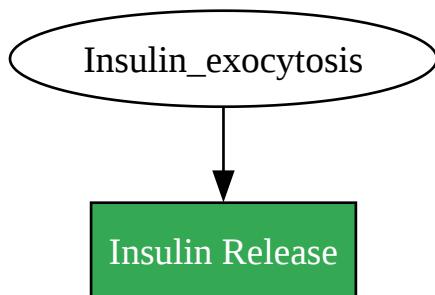
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Caption: Metabolic pathway of glibenclamide to its hydroxylated metabolites.

## Mechanism of Action: Insulin Secretion

Like its parent compound, **3-cis-Hydroxyglibenclamide** exerts its hypoglycemic effect by stimulating insulin secretion from pancreatic  $\beta$ -cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the  $\beta$ -cell membrane.

The binding of **3-cis-Hydroxyglibenclamide** to SUR1 leads to the closure of the K-ATP channels. This inhibition of potassium efflux results in the depolarization of the  $\beta$ -cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.



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Caption: Signaling pathway of **3-cis-Hydroxyglibenclamide**-induced insulin secretion.

## Experimental Protocols

### Proposed Synthesis of **3-cis-Hydroxyglibenclamide**

A direct, published experimental protocol for the synthesis of **3-cis-Hydroxyglibenclamide** is not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on established chemical methodologies for the synthesis of glibenclamide and the stereoselective synthesis of cis-3-hydroxycyclohexane derivatives. The key challenge lies in the stereoselective introduction of the cis-hydroxyl group on the cyclohexyl moiety.

Proposed Retro-synthetic Analysis:

The synthesis could logically proceed through the coupling of two key intermediates:

- 5-Chloro-N-(4-(sulfamoyl)phenethyl)-2-methoxybenzamide: This is a common intermediate in glibenclamide synthesis.
- cis-3-Hydroxycyclohexyl isocyanate or a suitable precursor: The stereoselective synthesis of this intermediate is the critical step.

Potential Synthetic Steps:

- Synthesis of cis-3-Hydroxycyclohexylamine: This can be achieved through various methods, including the reduction of  $\beta$ -enaminoketones derived from 1,3-cyclohexanediones. For instance, the reduction of a suitable  $\beta$ -enaminoketone with sodium in a mixture of THF and

isopropyl alcohol has been shown to produce cis-3-aminocyclohexanols with good diastereoselectivity.

- Formation of the Urea Linkage:
  - Method A (via isocyanate): The synthesized cis-3-hydroxycyclohexylamine can be converted to the corresponding isocyanate using phosgene or a phosgene equivalent. This isocyanate can then be reacted with the sulfonamide intermediate (5-Chloro-N-(4-(sulfamoyl)phenethyl)-2-methoxybenzamide) to form the final product. Care must be taken to protect the hydroxyl group during this step, for example, as an acetate or a silyl ether, followed by deprotection.
  - Method B (via carbamate): Alternatively, the cis-3-hydroxycyclohexylamine (with the hydroxyl group protected) can be reacted with a chloroformate to form a carbamate. This carbamate can then be coupled with the sulfonamide intermediate to form the sulfonylurea linkage.
- Purification: The final product would require purification by column chromatography and characterization by techniques such as  $^1\text{H-NMR}$ ,  $^{13}\text{C-NMR}$ , Mass Spectrometry, and HPLC to confirm its identity and purity.

Note: This proposed synthesis is based on analogous reactions and would require significant optimization and experimental validation.

## In Vitro Assay for Insulin Secretion

This protocol describes a static insulin secretion assay using isolated pancreatic islets to evaluate the effect of **3-cis-Hydroxyglibenclamide**.

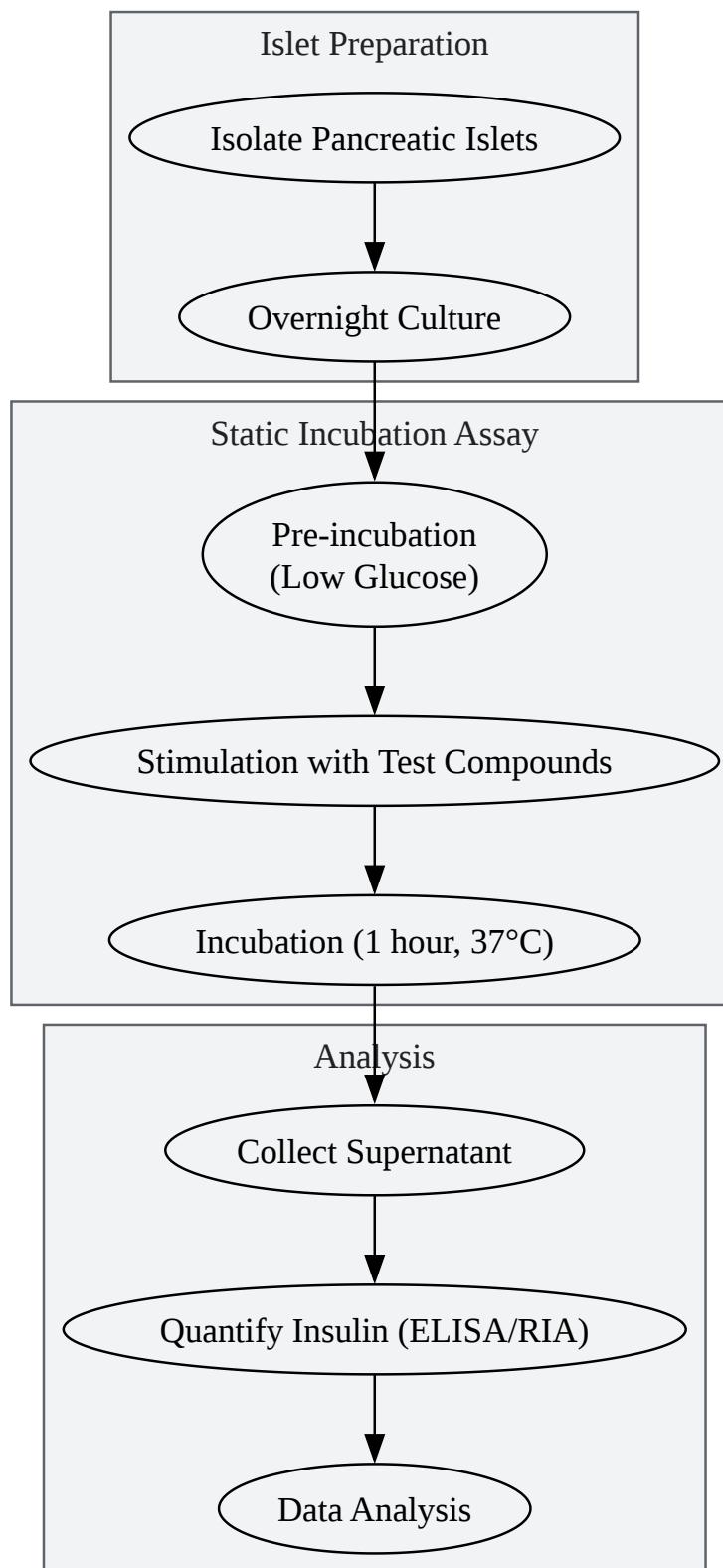
### Materials:

- Isolated pancreatic islets (e.g., from mouse or rat)
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
- Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
- 3-cis-Hydroxyglibenclamide** stock solution (in DMSO)

- Insulin immunoassay kit (e.g., ELISA or RIA)
- 24-well culture plates
- Acidified ethanol (for insulin extraction)

**Procedure:**

- Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
- Pre-incubation: Hand-pick islets of similar size and place them in batches of 5-10 islets per well of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator to establish a basal insulin secretion rate.
- Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the following conditions (in triplicate):
  - Basal: 2.8 mM glucose
  - Stimulatory: 16.7 mM glucose
  - Test: 2.8 mM glucose + desired concentration(s) of **3-cis-Hydroxyglibenclamide**
  - Positive Control: 2.8 mM glucose + a known secretagogue (e.g., glibenclamide)
- Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO<sub>2</sub> incubator.
- Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.
- Insulin Content (Optional): To normalize secreted insulin to total insulin content, add acidified ethanol to the remaining islets in the wells to extract intracellular insulin.
- Insulin Quantification: Measure the insulin concentration in the collected supernatants and cell lysates using an appropriate insulin immunoassay kit according to the manufacturer's instructions.

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Caption: Experimental workflow for static insulin secretion assay.

## Quantification in Biological Matrices (e.g., Plasma)

The determination of **3-cis-Hydroxyglibenclamide** in plasma samples typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

### Sample Preparation:

- Protein Precipitation: To a plasma sample (e.g., 100  $\mu$ L), add an internal standard (e.g., a deuterated analog or a structurally similar compound). Precipitate proteins by adding a cold organic solvent such as acetonitrile (e.g., 400  $\mu$ L).
- Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

### LC-MS/MS Conditions (General):

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

## Conclusion

**3-cis-Hydroxyglibenclamide** is a key active metabolite of glibenclamide that plays a significant role in its therapeutic effect. Understanding its chemical properties, metabolic fate, and mechanism of action is crucial for a comprehensive evaluation of glibenclamide's pharmacology and for the development of new antidiabetic agents. The experimental protocols

outlined in this guide provide a framework for researchers to further investigate the biological activities of this important metabolite.

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## References

- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of  $\beta$ -Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)